MFCD16877485
Description
MFCD16877485 (CAS No. 188200-05-7) is a nitrogen- and oxygen-containing organic compound with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . Key physicochemical properties, such as boiling point and solubility, remain unspecified in the provided evidence, though its molecular weight and formula align with compounds used in pharmaceutical intermediates or specialty organic synthesis .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
AQZKCSDXFUBKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction is carried out in a dry, sealed environment at temperatures ranging from 2-8°C to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses, to ensure the compound’s purity and consistency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism by which (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding its effects at the cellular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of MFCD16877485 and Similar Compounds
Structural and Functional Comparison
CAS 1533-03-5 (MFCD00039227) Structural Differences: Contains a trifluoromethyl ketone group (C₁₀H₉F₃O), contrasting with this compound’s oxygen-rich, non-fluorinated structure. However, CAS 1533-03-5’s fluorinated structure enhances metabolic stability, making it suitable for medicinal chemistry .
CAS 56469-02-4 (MFCD02258901) Structural Differences: A hydroxyisoquinolinone derivative (C₉H₉NO₂), smaller and less oxygenated than this compound. Functional Similarity: Both compounds exhibit nitrogen-oxygen motifs, but CAS 56469-02-4’s heterocyclic core is common in kinase inhibitors, whereas this compound’s larger structure may serve as a polymer precursor . Synthesis: Produced via alkylation of hydroxy precursors under basic conditions, differing from this compound’s unreported route .
Research Findings and Contrasts
- Bioavailability : CAS 1533-03-5 shows moderate GI absorption (high) and BBB permeability, whereas this compound’s data are absent .
- Thermal Stability: CAS 56469-02-4’s hydroxyisoquinolinone structure likely offers higher thermal stability compared to this compound’s aliphatic ester/amide backbone .
- Synthetic Accessibility : this compound’s synthesis complexity is unclear, while CAS 56469-02-4 is synthesized in high yields (>98%) using green chemistry principles .
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